molecular formula C6H8N2S B1348598 4-Cyclopropylthiazol-2-amine CAS No. 324579-90-0

4-Cyclopropylthiazol-2-amine

Cat. No. B1348598
M. Wt: 140.21 g/mol
InChI Key: FGPNVCRMNYEMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylthiazol-2-amine (4-CTA) is an organic compound belonging to the thiazole family. It is an aromatic heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and three carbon atoms. 4-CTA has a wide range of applications in the field of organic synthesis and has been used as a starting material for the synthesis of various other compounds.

Scientific Research Applications

Antibacterial Activity of Thiazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiazole derivatives, including 4-Cyclopropylthiazol-2-amine, have been studied for their antibacterial activity. They have been found to be effective against various bacteria and pathogens .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various bacterial strains in a laboratory setting .
  • Results or Outcomes: Thiazole derivatives have shown significant antibacterial activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: Thiazole derivatives have been studied for their antioxidant activity. They can act as free radical scavengers, helping to prevent oxidative stress and related diseases .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to neutralize free radicals in a laboratory setting .
  • Results or Outcomes: Thiazole derivatives have shown significant antioxidant activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .

Antiviral Activity

  • Scientific Field: Virology
  • Application Summary: Thiazole derivatives have been studied for their antiviral activity. They have been found to be effective against various viruses .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various viral strains in a laboratory setting .
  • Results or Outcomes: Thiazole derivatives have shown significant antiviral activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .

Antifungal Activity

  • Scientific Field: Mycology
  • Application Summary: Thiazole derivatives have been studied for their antifungal activity. They have been found to be effective against various fungi .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various fungal strains in a laboratory setting .
  • Results or Outcomes: Thiazole derivatives have shown significant antifungal activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .

Anticonvulsant Activity

  • Scientific Field: Neurology
  • Application Summary: Thiazole derivatives have been studied for their anticonvulsant activity. They have been found to be effective in controlling seizures .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to control seizures in a laboratory setting .
  • Results or Outcomes: Thiazole derivatives have shown significant anticonvulsant activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .

Neuroprotective Activity

  • Scientific Field: Neuroscience
  • Application Summary: Thiazole derivatives have been studied for their neuroprotective activity. They have been found to be effective in protecting neurons from damage .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to protect neurons in a laboratory setting .
  • Results or Outcomes: Thiazole derivatives have shown significant neuroprotective activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .

properties

IUPAC Name

4-cyclopropyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPNVCRMNYEMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350136
Record name 4-Cyclopropylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylthiazol-2-amine

CAS RN

324579-90-0
Record name 4-Cyclopropylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 100 mL round-bottomed flask was added 2-bromo-1-cyclopropylethanone (7.9 g, 48 mmol), EtOH (70 mL, 1202 mmol), and thiourea (2.6 mL, 48 mmol). The solution was stirred at reflux for 6 hours. The reaction solution was cooled and concentrated under reduced pressure. The reaction mixture was diluted with water (200 mL), neutralized with NaHCO3, and extracted with EtOAc (3×100 mL). The organic extract was washed with saturated sodium chloride (1×100 mL), water (1×100 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 4-cyclopropylthiazol-2-amine. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (40 g), eluting with a gradient (5%→50% n 2 M NH3.MeOH in DCM), to provide 4-cyclopropylthiazol-2-amine (3.2 g, 48% yield), m/z (%): 141.3 (100%, M++H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-cyclopropyl-ethanone (0.50 g, 3.0 mmol, Waterstone Technology) and thiourea (0.23 g, 3.1 mmol) were processed as in Example 71A to afford the title compound. MS (DCI/NH3) m/z 141 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-Bromo-1-cyclopropyl-ethanone (CAS [69267-75-0], Indian J. Chem. Sect. B, 22(9), 841(1983) (1 g, 6.1 mmol) and thiourea (0.481 g, 6.1 mmol) in 15 ml of methanol was refluxed overnight. The solvent was evaporated off and the title compound was obtained as an off-white solid (1.38 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.481 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylthiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylthiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-Cyclopropylthiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-Cyclopropylthiazol-2-amine
Reactant of Route 5
4-Cyclopropylthiazol-2-amine
Reactant of Route 6
4-Cyclopropylthiazol-2-amine

Citations

For This Compound
3
Citations
S Patel, SF Harris, P Gibbons… - Journal of medicinal …, 2015 - ACS Publications
… Starting with commercially available 4-cyclopropylthiazol-2-amine (55) mono N-Boc protection (56) followed by chlorination (N-chlorosuccinimide) led to intermediate 57. Suzuki–…
Number of citations: 56 pubs.acs.org
NY Wang, Y Xu, WQ Zuo, KJ Xiao, L Liu… - Journal of Medicinal …, 2015 - ACS Publications
… Reacting 1-cyclopropylethanone 2 with bromine in methanol furnished α-bromoketone 3, which was cyclized with thiocarbamide in ethanol to afford 4-cyclopropylthiazol-2-amine 8f. …
Number of citations: 54 pubs.acs.org
MY Ostapiuk, OV Barabash, M Kravets… - …, 2022 - thieme-connect.com
Both one-pot and two-step procedures for the synthesis of substituted 2-aminothiazoles and 2-aminoselenazoles are described. Anilines are first converted into arenediazonium …
Number of citations: 2 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.